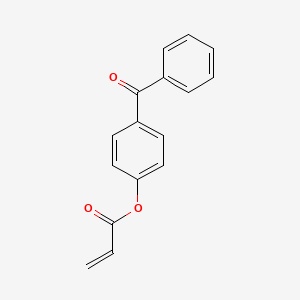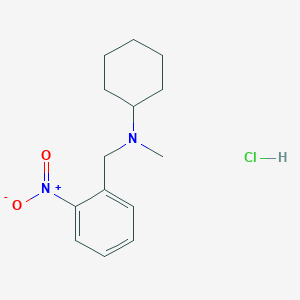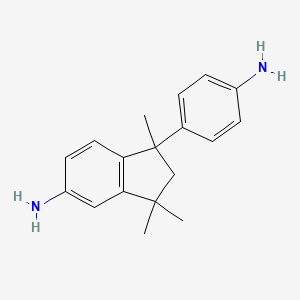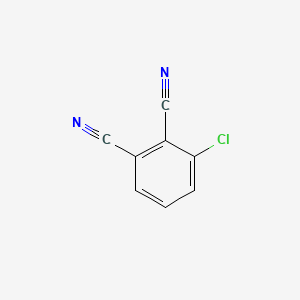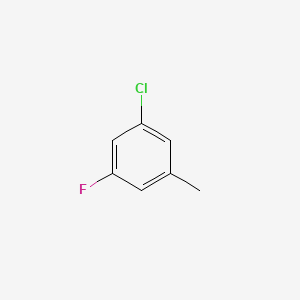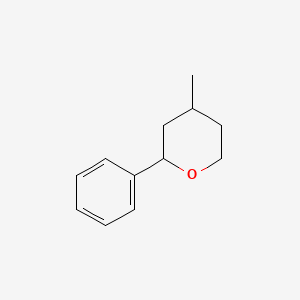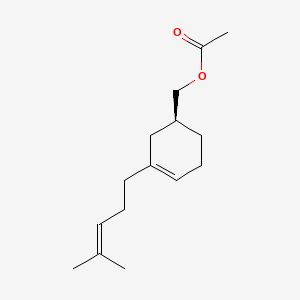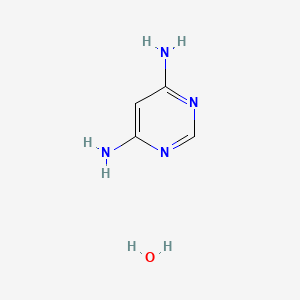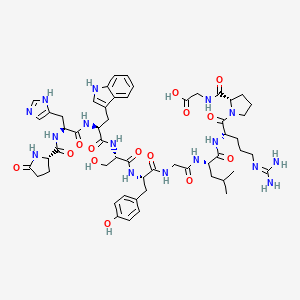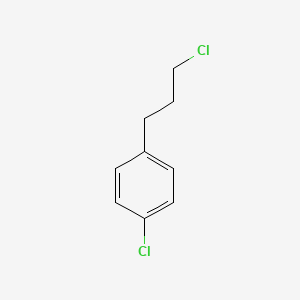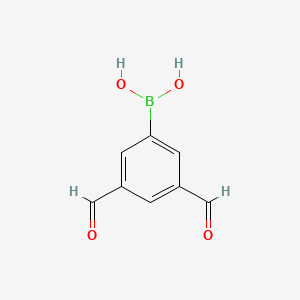
3,5-Diformylphenylboronic acid
概要
説明
3,5-Diformylphenylboronic acid (DFPBA) is an organic compound that has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . It is used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in applications such as self-healing materials, drug delivery, cell capture, and release .
Synthesis Analysis
The synthesis of 3,5-Diformylphenylboronic acid involves various chemical reactions. It has been used as a reactant in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .Molecular Structure Analysis
The molecular structure of 3,5-Diformylphenylboronic acid consists of two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . The molecular formula is C8H7BO4 and the molecular weight is 177.95 g/mol .Chemical Reactions Analysis
3,5-Diformylphenylboronic acid is involved in various chemical reactions. It has been used in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine . It can also be used in highly efficient oxime click reactions, allowing the facile preparation of phenylboronic acid functional materials .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Diformylphenylboronic acid include a melting point of 255-259 °C (Dec.) (lit.) . It has a predicted boiling point of 432.4±55.0 °C and a predicted density of 1.32±0.1 g/cm3 . The storage temperature is at room temperature in an inert atmosphere .科学的研究の応用
-
Surface-Tension Studies of Enzyme Inhibitors
- Field : Biochemistry
- Application : 3,5-Diformylphenylboronic acid is used as a reactant in the studies of surface-tension of enzyme inhibitors .
- Method : The exact method of application is not specified in the source, but it likely involves the use of 3,5-Diformylphenylboronic acid in a solution where the surface tension is being measured .
- Results : The specific results or outcomes of these studies are not provided in the source .
-
Synthesis of Bacteriochlorins
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of bacteriochlorins .
- Method : While the exact method is not specified, it likely involves a reaction of 3,5-Diformylphenylboronic acid with other reagents to form bacteriochlorins .
- Results : The specific results or outcomes of these syntheses are not provided in the source .
-
Studies of the Activation Parameters for Recombination Reactions of Intramolecular Radical Pairs
- Field : Physical Chemistry
- Application : 3,5-Diformylphenylboronic acid is used in studies of the activation parameters for recombination reactions of intramolecular radical pairs .
- Method : The exact method of application is not specified in the source, but it likely involves the use of 3,5-Diformylphenylboronic acid in a reaction mixture where the recombination reactions are being studied .
- Results : The specific results or outcomes of these studies are not provided in the source .
-
Reactivity Studies with Diethanolamine
- Field : Organic Chemistry
- Application : This compound is used in reactivity studies with diethanolamine .
- Method : While the exact method is not specified, it likely involves a reaction of 3,5-Diformylphenylboronic acid with diethanolamine .
- Results : The specific results or outcomes of these studies are not provided in the source .
-
Regioselective 15-Bromination and Functionalization of Bacteriochlorins
- Field : Organic Chemistry
- Application : 3,5-Diformylphenylboronic acid is used in regioselective 15-bromination and functionalization of bacteriochlorins .
- Method : While the exact method is not specified, it likely involves a reaction of 3,5-Diformylphenylboronic acid with bacteriochlorins .
- Results : The specific results or outcomes of these reactions are not provided in the source .
-
Dynamic Covalent Hydrogels for Triggered Cell Capture and Release
- Field : Biomedical Engineering
- Application : 3,5-Diformylphenylboronic acid has been used in the dynamic covalent hydrogels for triggered cell capture and release .
- Method : The formation of boronic ester between phenylboronic acid and carbohydrates on the cell surface enables efficient cell capture at pH 6.8 and cell detachment at PH 7.8 with a glucose concentration of 70 mM .
- Results : The specific results or outcomes of these studies are not provided in the source .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : 3,5-Diformylphenylboronic acid is used as a boron reagent in Suzuki–Miyaura coupling .
- Method : The exact method is not specified in the source, but it likely involves a reaction of 3,5-Diformylphenylboronic acid with other reagents in a palladium-catalyzed carbon–carbon bond forming reaction .
- Results : The specific results or outcomes of these reactions are not provided in the source .
-
Self-Healing Materials
- Field : Materials Science
- Application : 3,5-Diformylphenylboronic acid is used in the synthesis of self-healing materials .
- Method : The compound is used in oxime click chemistry, which is a tool for rapid and high yield synthesis with great functional group tolerance, biocompatibility, and reversibility .
- Results : The specific results or outcomes of these studies are not provided in the source .
-
Drug Delivery and Cell Diagnostics
- Field : Biomedical Engineering
- Application : 3,5-Diformylphenylboronic acid is used in drug delivery and cell diagnostics .
- Method : The compound is used in oxime click chemistry, which is a tool for rapid and high yield synthesis with great functional group tolerance, biocompatibility, and reversibility .
- Results : The specific results or outcomes of these studies are not provided in the source .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : 3,5-Diformylphenylboronic acid is used as a boron reagent in Suzuki–Miyaura coupling .
- Method : The exact method is not specified in the source, but it likely involves a reaction of 3,5-Diformylphenylboronic acid with other reagents in a palladium-catalyzed carbon–carbon bond forming reaction .
- Results : The specific results or outcomes of these reactions are not provided in the source .
-
Self-Healing Materials
- Field : Materials Science
- Application : 3,5-Diformylphenylboronic acid is used in the synthesis of self-healing materials .
- Method : The compound is used in oxime click chemistry, which is a tool for rapid and high yield synthesis with great functional group tolerance, biocompatibility, and reversibility .
- Results : The specific results or outcomes of these studies are not provided in the source .
-
Drug Delivery and Cell Diagnostics
- Field : Biomedical Engineering
- Application : 3,5-Diformylphenylboronic acid is used in drug delivery and cell diagnostics .
- Method : The compound is used in oxime click chemistry, which is a tool for rapid and high yield synthesis with great functional group tolerance, biocompatibility, and reversibility .
- Results : The specific results or outcomes of these studies are not provided in the source .
Safety And Hazards
将来の方向性
3,5-Diformylphenylboronic acid has potential applications in the field of Covalent Organic Frameworks (COFs). It can be used in the development of self-healing materials, drug delivery systems, and cell capture and release mechanisms . It has also been used in the dynamic covalent hydrogels for triggered cell capture and release .
特性
IUPAC Name |
(3,5-diformylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBPKDFVPXQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C=O)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400454 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diformylphenylboronic acid | |
CAS RN |
480424-62-2 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



